molecular formula C25H21ClN2O2S B11597836 2-[(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide

2-[(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide

Cat. No.: B11597836
M. Wt: 449.0 g/mol
InChI Key: JCEKKQWULRUSCM-UHFFFAOYSA-N
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Description

2-[(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core, a sulfanyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide typically involves multiple steps. One common method starts with the preparation of the quinoline core, which can be synthesized through the Pfitzinger reaction. This involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.

The next step involves the introduction of the sulfanyl group. This can be achieved through a nucleophilic substitution reaction, where a thiol group is introduced to the quinoline core. The final step is the acylation of the resulting compound with 3,4-dimethylaniline to form the acetamide moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinoline core can be reduced to form dihydroquinoline derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and fluorescent probes.

Mechanism of Action

The mechanism of action of 2-[(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it can modulate receptor activity by binding to receptor sites and altering their signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetic acid
  • 4-hydroxy-2-quinolones
  • Quinolinyl-pyrazoles

Uniqueness

Compared to similar compounds, 2-[(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its sulfanyl and acetamide moieties contribute to its versatility in chemical reactions and potential therapeutic applications.

Properties

Molecular Formula

C25H21ClN2O2S

Molecular Weight

449.0 g/mol

IUPAC Name

2-[(6-chloro-2-oxo-4-phenyl-1H-quinolin-3-yl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide

InChI

InChI=1S/C25H21ClN2O2S/c1-15-8-10-19(12-16(15)2)27-22(29)14-31-24-23(17-6-4-3-5-7-17)20-13-18(26)9-11-21(20)28-25(24)30/h3-13H,14H2,1-2H3,(H,27,29)(H,28,30)

InChI Key

JCEKKQWULRUSCM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=C(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4)C

Origin of Product

United States

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